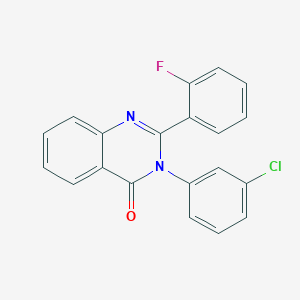
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone, also known as AFQ056, is a chemical compound that has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of quinazolinone compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone binds to the allosteric site of the mGluR5 receptor, which modulates the activity of the receptor. This leads to a reduction in the excitatory neurotransmission mediated by the receptor, which can have therapeutic benefits in certain neurological conditions.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has been shown to improve motor function and reduce cognitive deficits in animal models of Parkinson's disease and Fragile X syndrome. It has also been found to reduce seizure activity in animal models of epilepsy. These effects are thought to be mediated by the inhibition of mGluR5 receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments, including its high potency and selectivity for the mGluR5 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone and related quinazolinone compounds. These include:
1. Further investigation of the therapeutic potential of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone in other neurological conditions, such as autism spectrum disorders and schizophrenia.
2. Development of more selective and potent mGluR5 inhibitors with improved safety profiles.
3. Exploration of the molecular mechanisms underlying the effects of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone on synaptic plasticity and neuronal signaling.
4. Investigation of the potential use of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone as a research tool for studying the role of the mGluR5 receptor in various physiological processes.
5. Evaluation of the long-term safety and efficacy of 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone in clinical trials, with the goal of developing a viable therapeutic option for patients with neurological disorders.
In conclusion, 3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone is a promising compound with potential therapeutic benefits in various neurological conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and develop safe and effective treatment options for patients.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-2-(2-fluorophenyl)-4(3H)-quinazolinone has been the subject of extensive research in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and Fragile X syndrome. It has been found to act as a selective inhibitor of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal signaling.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-13-6-5-7-14(12-13)24-19(15-8-1-3-10-17(15)22)23-18-11-4-2-9-16(18)20(24)25/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXFTOGPKPHUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3438082.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B3438087.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438095.png)
![2-amino-6-[(3,4-dichlorobenzyl)thio]-4-(2-thienyl)pyridine-3,5-dicarbonitrile](/img/structure/B3438105.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3438117.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone](/img/structure/B3438138.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3438142.png)
methanone](/img/structure/B3438151.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B3438156.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3438159.png)

![1-amino-3-(4-ethoxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3438176.png)
![N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3438180.png)